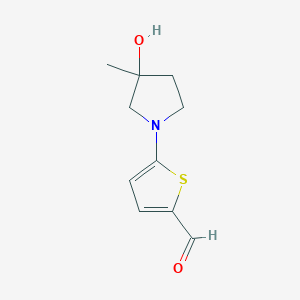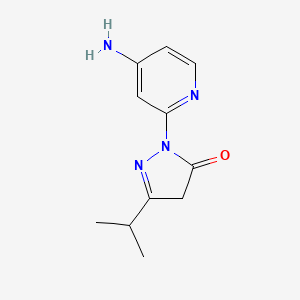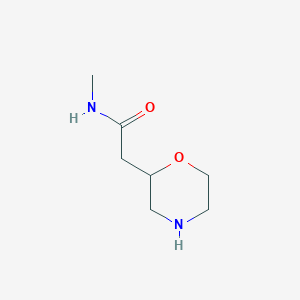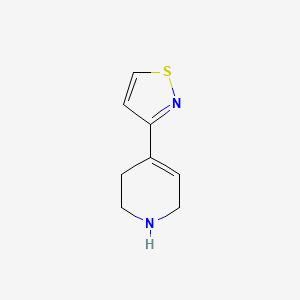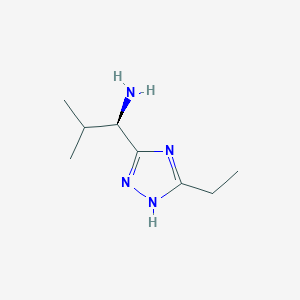
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and a methyl group at the 2-position of the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and alkyl nitriles under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
- (1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
- (1R)-1-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
Uniqueness
The uniqueness of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the triazole ring and the methyl group at the 2-position of the propan-1-amine chain can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(1R)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-4-6-10-8(12-11-6)7(9)5(2)3/h5,7H,4,9H2,1-3H3,(H,10,11,12)/t7-/m1/s1 |
InChI Key |
WRNHNEALHPOXOP-SSDOTTSWSA-N |
Isomeric SMILES |
CCC1=NC(=NN1)[C@@H](C(C)C)N |
Canonical SMILES |
CCC1=NC(=NN1)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



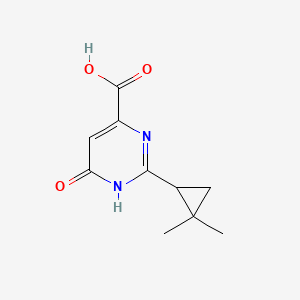
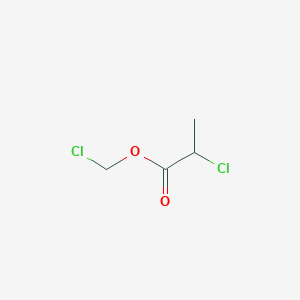

![1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13213839.png)


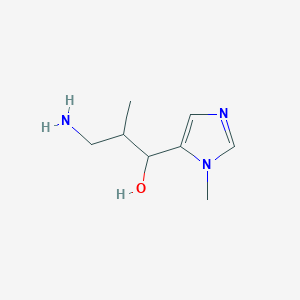
![3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13213881.png)
